molecular formula C19H23ClN2 B12293800 1H-Imidazolium, 4,5-dimethyl-1,3-bis(phenylmethyl)-, chloride

1H-Imidazolium, 4,5-dimethyl-1,3-bis(phenylmethyl)-, chloride

Cat. No.: B12293800
M. Wt: 314.9 g/mol
InChI Key: ZDFJIZVMJFRHGH-UHFFFAOYSA-N
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Description

1H-Imidazolium, 4,5-dimethyl-1,3-bis(phenylmethyl)-, chloride is a compound belonging to the class of imidazolium salts. Imidazolium salts are known for their stability and versatility in various chemical reactions. This particular compound is characterized by the presence of two phenylmethyl groups and two methyl groups attached to the imidazolium ring, making it a unique and interesting subject for scientific research.

Preparation Methods

The synthesis of 1H-Imidazolium, 4,5-dimethyl-1,3-bis(phenylmethyl)-, chloride typically involves the reaction of 4,5-dimethylimidazole with benzyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound can be purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1H-Imidazolium, 4,5-dimethyl-1,3-bis(phenylmethyl)-, chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of imidazolium-based oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced imidazolium derivatives.

    Substitution: The phenylmethyl groups can undergo substitution reactions with various nucleophiles, leading to the formation of substituted imidazolium salts.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Imidazolium, 4,5-dimethyl-1,3-bis(phenylmethyl)-, chloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a precursor for the synthesis of various imidazolium-based ionic liquids and catalysts. It is also employed in the study of imidazolium salt reactivity and stability.

    Biology: In biological research, the compound is investigated for its potential antimicrobial and antifungal properties. It is also used in the development of novel drug delivery systems.

    Medicine: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the field of cancer research and treatment.

    Industry: In industrial applications, the compound is used in the formulation of specialty chemicals and materials, including ionic liquids and advanced polymers.

Mechanism of Action

The mechanism of action of 1H-Imidazolium, 4,5-dimethyl-1,3-bis(phenylmethyl)-, chloride involves its interaction with specific molecular targets and pathways. The compound’s imidazolium core allows it to interact with various biological molecules, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects. The phenylmethyl groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

1H-Imidazolium, 4,5-dimethyl-1,3-bis(phenylmethyl)-, chloride can be compared with other similar compounds, such as:

    1H-Imidazolium, 4,5-dimethyl-1,3-bis(pyridin-2-ylmethyl)-, chloride: This compound has pyridin-2-ylmethyl groups instead of phenylmethyl groups, which may affect its reactivity and applications.

    1H-Imidazolium, 4,5-dimethyl-1,3-bis(1-methylethyl)-, chloride: The presence of 1-methylethyl groups in this compound can lead to different chemical and biological properties compared to the phenylmethyl derivative.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.

Conclusion

This compound is a versatile and valuable compound in scientific research Its unique structure and reactivity make it a subject of interest in various fields, including chemistry, biology, medicine, and industry

Properties

Molecular Formula

C19H23ClN2

Molecular Weight

314.9 g/mol

IUPAC Name

1,3-dibenzyl-4,5-dimethyl-1,2-dihydroimidazol-1-ium;chloride

InChI

InChI=1S/C19H22N2.ClH/c1-16-17(2)21(14-19-11-7-4-8-12-19)15-20(16)13-18-9-5-3-6-10-18;/h3-12H,13-15H2,1-2H3;1H

InChI Key

ZDFJIZVMJFRHGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C[NH+]1CC2=CC=CC=C2)CC3=CC=CC=C3)C.[Cl-]

Origin of Product

United States

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